[2,3'-Bipyridin]-2'(1'H)-one
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Overview
Description
[2,3'-Bipyridin]-2'(1'H)-one is a heterocyclic compound that features a pyridine ring fused to a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3'-Bipyridin]-2'(1'H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate carbonyl compound under acidic or basic conditions to form the desired pyridinone structure.
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2,3'-Bipyridin]-2'(1'H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone moiety to a dihydropyridine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and substituted pyridinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2,3'-Bipyridin]-2'(1'H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of [2,3'-Bipyridin]-2'(1'H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-pyridinone: A simpler analog with similar chemical properties but lacking the additional pyridine ring.
3-hydroxy-2-pyridinone: Another related compound with a hydroxyl group, offering different reactivity and applications.
Uniqueness
[2,3'-Bipyridin]-2'(1'H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-pyridin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h1-7H,(H,12,13) |
InChI Key |
MVRRNXSBPWPQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CNC2=O |
Origin of Product |
United States |
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